Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and piperidine, a six-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a starting material, which reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar structure but with a piperazine ring instead of piperidine.
Tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
Tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate is unique due to its specific combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 3-(piperidine-1-carbonyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-11(10-16)12(17)15-7-5-4-6-8-15/h11H,4-10H2,1-3H3 |
InChI Key |
KWKOODQHARFJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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